1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea
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Overview
Description
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea is a complex organic compound that features a boron-containing dioxaborolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea typically involves the reaction of 2-chloro-5-bromophenylboronic acid with tetramethyl-1,3,2-dioxaborolane under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The resulting intermediate is then reacted with propyl isocyanate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea can undergo various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.
Reduction: The compound can be reduced under hydrogenation conditions to remove the chlorine atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Boronic acids.
Reduction: Dechlorinated derivatives.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Potential use in the development of boron-containing drugs due to the unique properties of boron in biological systems.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to form stable complexes with biological molecules.
Industry: Utilized in the production of advanced materials and polymers due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with biological molecules, which can modulate the activity of enzymes and receptors. This interaction can lead to the inhibition of specific pathways, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Similar in structure but contains a phosphorus atom instead of boron.
2-Methoxypyridine-5-boronic acid pinacol ester: Another boron-containing compound used in organic synthesis.
2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine: Contains a similar dioxaborolane ring but with a pyrimidine core.
Uniqueness
1-[2-Chloro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea is unique due to its combination of a boron-containing dioxaborolane ring and a urea moiety
Properties
IUPAC Name |
1-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BClN2O3/c1-6-9-19-14(21)20-13-10-11(7-8-12(13)18)17-22-15(2,3)16(4,5)23-17/h7-8,10H,6,9H2,1-5H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJDAIOYSQNCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)NC(=O)NCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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